

What is 2-Methoxyethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methoxyethyl 4-methylbenzenesulfonate
Cat. No.:	B097947

[Get Quote](#)

An In-depth Technical Guide to **2-Methoxyethyl 4-methylbenzenesulfonate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyethyl 4-methylbenzenesulfonate, commonly referred to as 2-methoxyethyl tosylate, is a pivotal organic compound widely utilized in synthetic chemistry. Its strategic importance lies in the presence of the tosylate group ($\text{CH}_3\text{C}_6\text{H}_4\text{SO}_3^-$), an exceptionally good leaving group, which renders the molecule a potent alkylating agent. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and its critical applications, particularly as a synthetic intermediate in the development of active pharmaceutical ingredients (APIs). The narrative emphasizes the mechanistic rationale behind its reactivity and the practical considerations for its use in a research and development setting.

Core Chemical Identity and Properties

2-Methoxyethyl 4-methylbenzenesulfonate is an ester of p-toluenesulfonic acid and 2-methoxyethanol. The electron-withdrawing nature of the sulfonyl group and the resonance stabilization of the resulting tosylate anion make it an excellent leaving group in nucleophilic substitution reactions.^[1] This inherent reactivity is the cornerstone of its utility in organic synthesis.

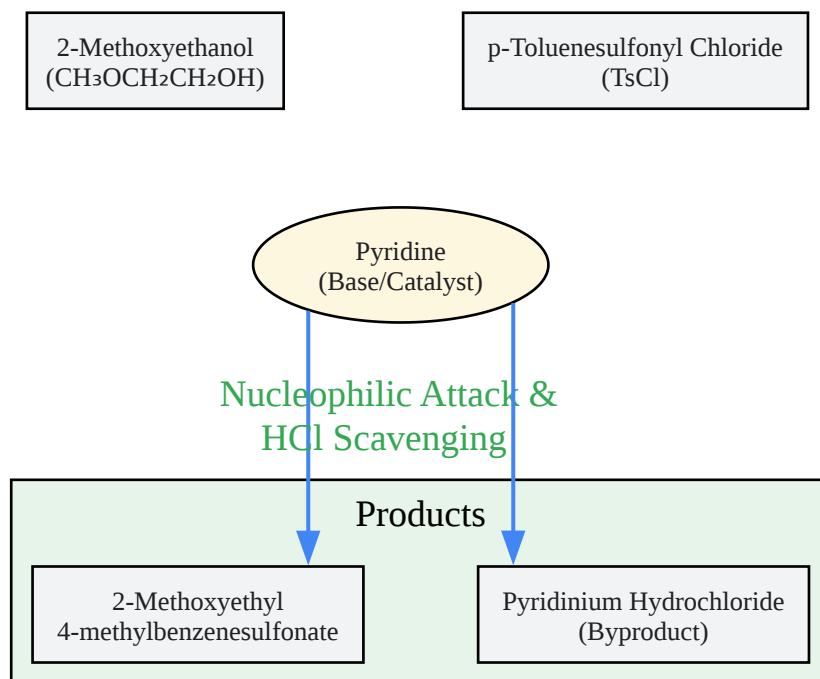
Chemical Identifiers

A clear identification is critical for regulatory and safety compliance.

Identifier	Value	Source
IUPAC Name	2-methoxyethyl 4-methylbenzenesulfonate	[2]
CAS Number	17178-10-8	[3] [4] [5] [6]
Molecular Formula	C ₁₀ H ₁₄ O ₄ S	[2] [3] [4] [5]
InChI Key	TZXJJSAQSRHKCZ-UHFFFAOYSA-N	[3]
Synonyms	2-Methoxyethyl tosylate, p-Toluenesulfonic acid 2-methoxyethyl ester	[4] [7]

Physicochemical Properties

Understanding the physical properties is essential for handling, storage, and reaction setup.


Property	Value	Source
Molecular Weight	230.28 g/mol	[3] [4]
Appearance	Colorless to pale yellow liquid	[8] [9]
Purity	≥97.0%	[8]
Boiling Point	107 °C @ 0.075 Torr	[9]

Synthesis and Mechanism: The Tosylation Reaction

The most common and efficient method for preparing **2-Methoxyethyl 4-methylbenzenesulfonate** is the tosylation of 2-methoxyethanol using p-toluenesulfonyl chloride (TsCl). This reaction is a cornerstone of organic synthesis for converting a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group).[\[10\]](#)

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, typically pyridine or triethylamine, is required to act as an HCl scavenger, neutralizing the hydrochloric acid byproduct and driving the reaction to completion.[10]

[Click to download full resolution via product page](#)

Caption: General schematic of the tosylation of 2-methoxyethanol.

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures and provides a reliable method for synthesis.[3][7]

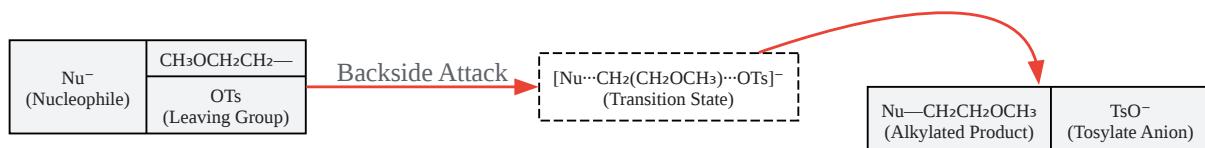
Materials:

- p-Toluenesulfonyl chloride (TsCl)
- 2-Methoxyethanol (Ethylene glycol monomethyl ether)

- Pyridine (anhydrous)
- Dichloromethane (DCM)
- 6 M Hydrochloric Acid (HCl)
- Deionized Water
- Magnesium Sulfate (anhydrous)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an argon atmosphere, create a slurry of p-toluenesulfonyl chloride (1.08 mol) in pyridine (150 mL).^[3]
- **Cooling:** Cool the slurry to below 5°C using an ice-water bath. Maintaining a low temperature is critical to control the exothermic nature of the reaction and minimize side-product formation.
- **Reactant Addition:** Slowly add 2-methoxyethanol (1.0 mol) dropwise from the dropping funnel.^[3] The slow addition ensures the temperature remains stable.
- **Reaction:** Once the addition is complete, continue stirring the mixture at <5°C for an additional hour to ensure the reaction goes to completion.^[3]
- **Quenching:** Pour the reaction mixture into 1 L of ice-water. This step quenches the reaction and precipitates the product while dissolving the pyridinium hydrochloride byproduct.^[3]
- **Extraction (Workup):** Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 400 mL).^[3] The organic product will preferentially dissolve in the DCM layer.
- **Washing:** Combine the organic layers and wash with ice-cold 6 M HCl (3 x 350 mL) to remove any remaining pyridine.^[3] Follow this with a wash using deionized water and then a saturated brine solution to remove residual acid and water.


- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator in vacuo.^[3] The result is the crude **2-Methoxyethyl 4-methylbenzenesulfonate**, often as a yellow oil.^[7]

Core Application: A Versatile Alkylating Agent

The primary utility of **2-Methoxyethyl 4-methylbenzenesulfonate** is as a potent electrophile and alkylating agent in nucleophilic substitution reactions, typically proceeding via an S_N2 mechanism.^{[1][11]} The tosylate is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the strategic introduction of the 2-methoxyethyl moiety into a target molecule.^[1]

Mechanism of Action: S_N2 Nucleophilic Substitution

In this mechanism, a nucleophile (e.g., an amine, alkoxide, or cyanide) directly attacks the carbon atom bonded to the tosylate group. This occurs in a single, concerted step where the nucleophile-carbon bond forms at the same time as the carbon-oxygen (tosylate) bond breaks.

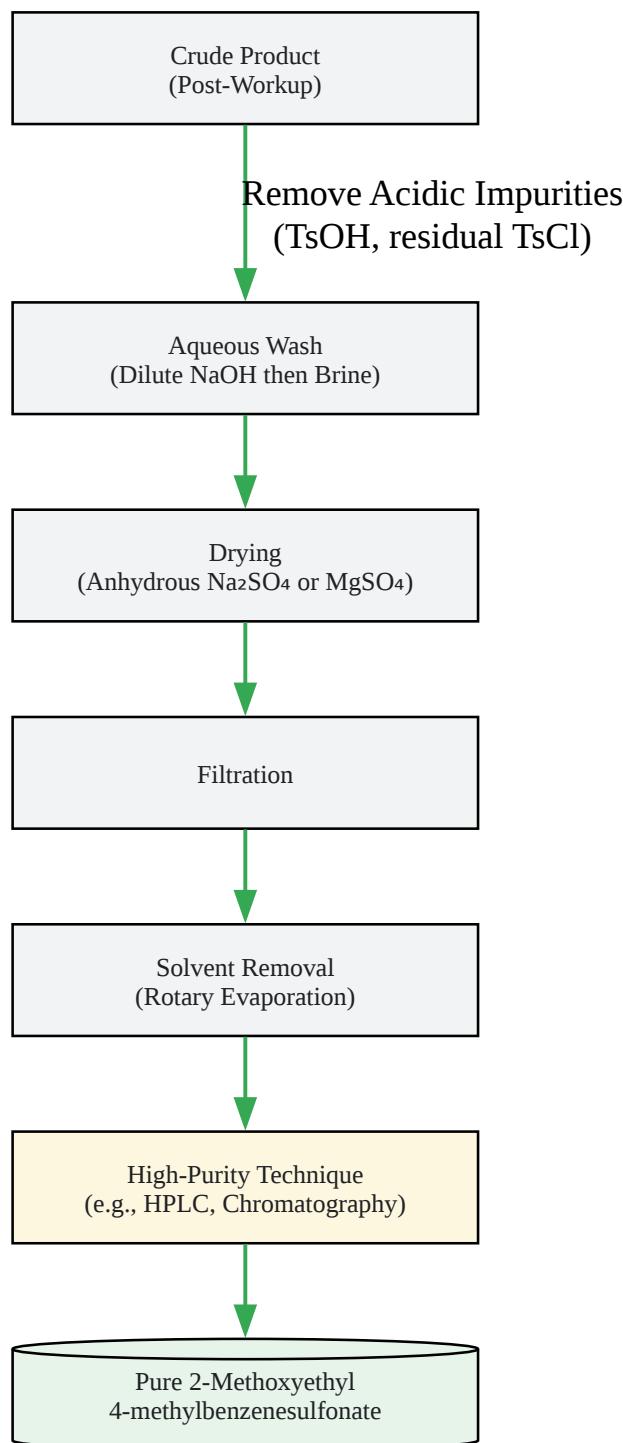
[Click to download full resolution via product page](#)

Caption: S_N2 reaction pathway for 2-methoxyethyl tosylate.

Applications in Drug Development

This compound serves as a critical intermediate in the synthesis of complex organic molecules, including APIs.^{[1][12]}

- Introduction of Solubilizing Groups: The 2-methoxyethyl group can enhance the aqueous solubility of a drug candidate, which is a crucial parameter for bioavailability.
- Building Block for Heterocycles: It is used in the synthesis of heterocyclic structures, which are common scaffolds in medicinal chemistry. For instance, it has been employed in the creation of benzimidazole derivatives investigated as potential antihistamine agents.^[1]


- Protecting Group Chemistry: While less common, the 2-methoxyethyl group can be used to protect reactive functional groups like alcohols during multi-step syntheses.[\[1\]](#)

Quality Control: Purification and Analysis

For applications in drug development, the purity of synthetic intermediates is paramount. Trace impurities can interfere with subsequent reactions or introduce toxicity.[\[13\]](#)

Purification Workflow

A standard workflow ensures the removal of unreacted starting materials and byproducts.

[Click to download full resolution via product page](#)

Caption: A typical purification workflow for 2-methoxyethyl tosylate.

A crucial step is washing the crude product with a dilute base (e.g., 5% NaOH) to remove acidic impurities like p-toluenesulfonic acid, a common byproduct.[\[13\]](#)

Analytical Characterization

For quality assurance, techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection can be adapted to determine the purity and quantify any potential impurities. [13] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential to confirm the chemical structure of the final product.

Safety and Handling

As an active alkylating agent, **2-Methoxyethyl 4-methylbenzenesulfonate** must be handled with appropriate care.

- **Hazards:** The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[14]
- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood. Wear safety goggles, chemical-resistant gloves, and a lab coat.[14][15]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents.[11]
- **First Aid:**
 - **Skin Contact:** Immediately take off contaminated clothing and rinse the skin with plenty of water.[14][15]
 - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][15]
 - **Inhalation:** Move the person to fresh air and keep them comfortable for breathing.[14][15]
 - **Ingestion:** Rinse mouth with water. Do not induce vomiting.[15]

Conclusion

2-Methoxyethyl 4-methylbenzenesulfonate is more than just a chemical reagent; it is a versatile and powerful tool in the arsenal of the synthetic chemist. Its value is derived from the predictable and efficient reactivity of the tosylate leaving group, enabling the precise

introduction of the 2-methoxyethyl functional group. A thorough understanding of its synthesis, reaction mechanisms, and handling requirements is essential for its effective and safe utilization in research and the development of next-generation pharmaceuticals.

References

- 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate | C12H18O5S.
- Synthesis of 2-methoxyethyl tosyl
- **2-Methoxyethyl 4-methylbenzenesulfonate.**
- 2-ethoxyethyl 4-methyl benzenesulfon
- 2 - Ethoxyethyl 4-methylbenzenesulfon
- 2-Methoxyethyl 4-methylbenzenesulfon
- 99% 2-Ethoxyethyl 4-Methyl Benzene Sulfon
- EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions.
- Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. National Institutes of Health (NIH). [Link]
- Tosylation of alcohols.
- **2-Methoxyethyl 4-methylbenzenesulfonate.** Jiaxing Jlight Chemicals Co., Ltd. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. **2-METHOXYETHYL 4-METHYLBENZENESULFONATE** AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. You are being redirected... [oakwoodchemical.com]
- 5. **2-Methoxyethyl 4-methylbenzenesulfonate** - Jiaxing Jlight Chemicals Co., Ltd. [jlightchem.com]
- 6. clearsynth.com [clearsynth.com]

- 7. prepchem.com [prepchem.com]
- 8. 2-Methoxyethyl 4-methylbenzenesulfonate - 嘉興市吉拉特化学工業有限公司 [jlightchem.com]
- 9. reignpharma.com [reignpharma.com]
- 10. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indiamart.com [indiamart.com]
- 12. Buy 2-Ethoxyethyl 4-methylbenzenesulfonate at Affordable Price, Molecular Formula C11H16O4S [nigamfinechem.co.in]
- 13. Buy 2-Ethoxyethyl 4-methylbenzenesulfonate | 17178-11-9 [smolecule.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. chemicea.com [chemicea.com]
- To cite this document: BenchChem. [What is 2-Methoxyethyl 4-methylbenzenesulfonate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b097947#what-is-2-methoxyethyl-4-methylbenzenesulfonate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com